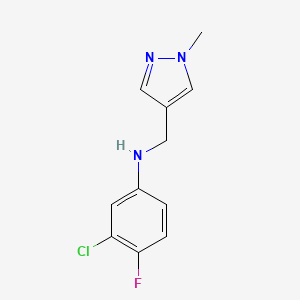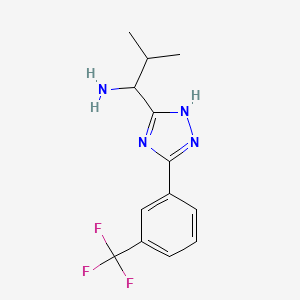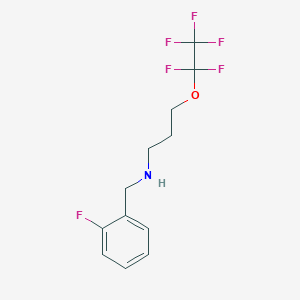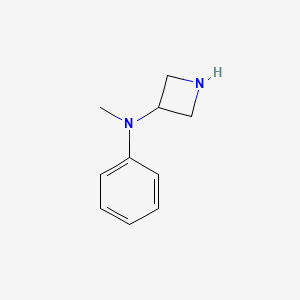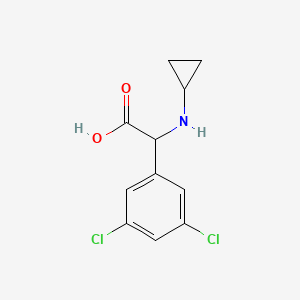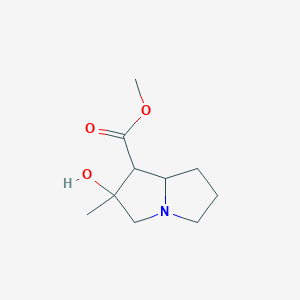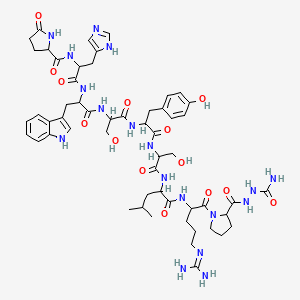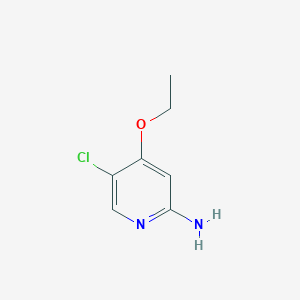
2-Amino-5-chloro-4-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-4-ethoxypyridine is a heterocyclic aromatic amine with the molecular formula C7H9ClN2O. This compound features a pyridine ring substituted with an amino group at the second position, a chlorine atom at the fifth position, and an ethoxy group at the fourth position. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-4-ethoxypyridine typically involves the chlorination of 2-amino-4-ethoxypyridine. One common method includes the reaction of 2-amino-4-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-Amino-4-ethoxypyridine
Chlorinating Agent: POCl3 or SOCl2
Reaction Conditions: Reflux
The reaction yields this compound with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the second position and the chlorine atom at the fifth position make the compound reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Amino-5-chloro-4-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as kinases or G-protein-coupled receptors. The presence of the amino group enhances its binding affinity to these targets, while the chlorine and ethoxy groups modulate its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Amino-4-chloropyridine: The position of the chlorine atom affects its reactivity and applications.
2-Amino-5-bromo-4-ethoxypyridine: The bromine atom can influence the compound’s reactivity and biological activity.
Uniqueness
2-Amino-5-chloro-4-ethoxypyridine is unique due to the presence of both the chlorine and ethoxy groups, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-chloro-4-ethoxypyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
AIVVVUPHIZFKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)

